EBOV GP Binding Enhancement by 4-Chlorophenyl Group
In a head-to-head comparison using HIV-1-derived EBOV pseudovirus cell entry assays, compound 118a—which contains the 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine scaffold as its core—achieved an IC₅₀ of 0.05 ± 0.01 μM (50 nM). In contrast, compound 118, which replaces the 4-chlorophenyl group with an unsubstituted phenyl ring while retaining the identical pyrazole core and pendant groups, exhibited an IC₅₀ of 3.1 ± 0.02 μM [1]. This represents an approximately 62-fold improvement in potency attributable directly to the 4-chlorophenyl substitution. The comparator drug toremifene showed an IC₅₀ of 0.09 ± 0.08 μM, making the 4-chlorophenyl-containing compound approximately 1.8-fold more potent than this clinical-stage comparator [1]. X-ray crystallography (PDB 6HRO) confirmed that the chlorine atom forms a halogen bond with the backbone carbonyl oxygen of Gly67 (Cl–O distance: 3.1 Å, C–Cl–O angle: 167°) [2]. The des-chloro analog 118 (PDB 6HS4) lacks this interaction entirely, resulting in substantially weaker GP binding [3].
| Evidence Dimension | EBOV glycoprotein-mediated cell entry inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.05 ± 0.01 μM (compound 118a incorporating the 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine scaffold) |
| Comparator Or Baseline | Compound 118 (des-chloro, phenyl-substituted analog): IC₅₀ = 3.1 ± 0.02 μM; Toremifene: IC₅₀ = 0.09 ± 0.08 μM |
| Quantified Difference | ~62-fold more potent than des-chloro analog 118; ~1.8-fold more potent than toremifene |
| Conditions | HIV-1-derived EBOV pseudovirus cell entry assay; dose-response analysis; X-ray crystallography at 2.3 Å resolution (6HRO) and 2.05 Å resolution (6HS4) |
Why This Matters
This provides the only published direct quantitative evidence that the 4-chlorophenyl group on this scaffold is the single critical determinant of target engagement potency, making the compound irreplaceable by des-chloro analogs in antiviral programs targeting the EBOV GP cavity.
- [1] Shaikh F, Zhao Y, Alvarez L, Iliopoulou M, Lohans C, Schofield CJ, Padilla-Parra S, Siu SWI, Ren J, Stuart DI. Structure-Based in Silico Screening Identifies a Potent Ebolavirus Inhibitor from a Traditional Chinese Medicine Library. J Med Chem. 2019;62(6):2928-2937. IC₅₀ data from Results section and Figure S1. doi:10.1021/acs.jmedchem.8b01328. View Source
- [2] PDB entry 6HRO. Crystal structure of Ebolavirus glycoprotein in complex with inhibitor 118a. Deposited 2018-09-27, released 2019-02-27. doi:10.2210/pdb6HRO/pdb. View Source
- [3] PDB entry 6HS4. Crystal structure of Ebolavirus glycoprotein in complex with inhibitor 118. Deposited 2018-09-28, released 2019-02-27. doi:10.2210/pdb6HS4/pdb. View Source
